molecular formula C22H21BO3 B14134295 4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane

Cat. No.: B14134295
M. Wt: 344.2 g/mol
InChI Key: LHXWDGDJQXKBLN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane is an organic compound with the molecular formula C22H21BO3 and a molecular weight of 344.21134 g/mol . This compound is known for its unique structural features, which include a naphthobenzofuran core and a dioxaborolane moiety. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane typically involves the reaction of naphthobenzofuran derivatives with boronic acids or boronate esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the naphthobenzofuran derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Scientific Research Applications

4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form stable complexes with various substrates, facilitating chemical transformations. The naphthobenzofuran core provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane can be compared with similar compounds such as:

The uniqueness of 4,4,5,5-Tetramethyl-2-naphtho2,3-bbenzofuran-3-yl-1,3,2-dioxaborolane lies in its specific structural features, which provide distinct reactivity and applications in various fields.

Properties

Molecular Formula

C22H21BO3

Molecular Weight

344.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C22H21BO3/c1-21(2)22(3,4)26-23(25-21)16-9-10-17-18-11-14-7-5-6-8-15(14)12-19(18)24-20(17)13-16/h5-13H,1-4H3

InChI Key

LHXWDGDJQXKBLN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=CC=CC=C5C=C4O3

Origin of Product

United States

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